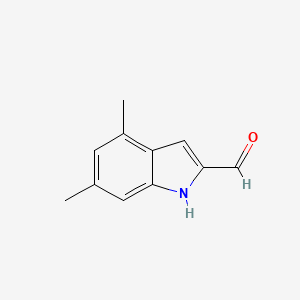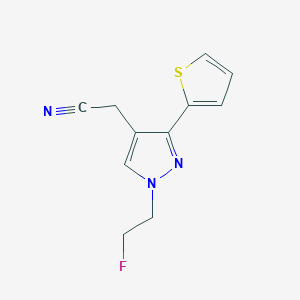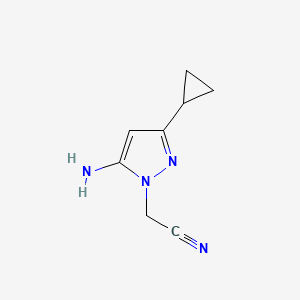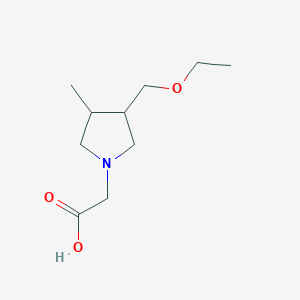
4,6-Dimethyl-1H-indol-2-carbaldehyd
Übersicht
Beschreibung
“4,6-dimethyl-1H-indole-2-carbaldehyde” is a chemical compound with the molecular formula C11H11NO . It is a derivative of indole, a heterocyclic compound that is widely used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “4,6-dimethyl-1H-indole-2-carbaldehyde” consists of an indole ring substituted with two methyl groups at positions 4 and 6, and a carbaldehyde group at position 2 . The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
While specific chemical reactions involving “4,6-dimethyl-1H-indole-2-carbaldehyde” are not available, indole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the excessive π-electrons delocalization .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben eine signifikante antivirale Aktivität gezeigt. Beispielsweise zeigte die Verbindung Methyl-6-Amino-4-Isobutoxy-1H-indol-2-carboxylat eine inhibitorische Aktivität gegen Influenza A .
Entzündungshemmende Aktivität
Es wurde festgestellt, dass Indolderivate entzündungshemmende Eigenschaften besitzen, die bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sein könnten .
Antitumoraktivität
Indolderivate wurden bei der Behandlung von Krebszellen eingesetzt. Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen hat in den letzten Jahren zunehmend an Bedeutung gewonnen .
Anti-HIV-Aktivität
Indolderivate haben Potenzial bei der Behandlung von HIV gezeigt. 4-[(1,2-Dihydro-2-oxo-3H-indol-3-yliden)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzolderivate wurden synthetisiert und auf ihre Anti-HIV-Aktivität untersucht .
Antioxidative Aktivität
Indolderivate haben antioxidative Eigenschaften gezeigt, die bei der Bekämpfung von oxidativem Stress bedingten Erkrankungen von Vorteil sein könnten .
Antibakterielle Aktivität
Indolderivate haben antimikrobielle Eigenschaften gezeigt, die bei der Behandlung verschiedener mikrobieller Infektionen nützlich sein könnten .
Antituberkulose-Aktivität
Es wurde festgestellt, dass Indolderivate antituberkulose Eigenschaften besitzen, die bei der Behandlung von Tuberkulose von Vorteil sein könnten .
Antidiabetische Aktivität
Indolderivate haben Potenzial bei der Behandlung von Diabetes gezeigt, was auf ihre mögliche Verwendung in Antidiabetika hindeutet .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4,6-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . These compounds have been found to play a significant role in cell biology .
Mode of Action
It is known that indole derivatives bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their lipophilicity and water solubility .
Result of Action
The result of the action of 4,6-Dimethyl-1H-indole-2-carbaldehyde is likely to be dependent on the specific receptors it interacts with and the biochemical pathways it affects. For example, some indole derivatives have been found to have inhibitory activity against influenza A and HIV-1 .
Biochemische Analyse
Cellular Effects
4,6-Dimethyl-1H-indole-2-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to modulate the activity of key signaling molecules, which can lead to changes in cellular function . The exact effects of 4,6-dimethyl-1H-indole-2-carbaldehyde on different cell types are still being studied, but preliminary data suggest it may have significant impacts on cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 4,6-dimethyl-1H-indole-2-carbaldehyde involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-dimethyl-1H-indole-2-carbaldehyde have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4,6-dimethyl-1H-indole-2-carbaldehyde may result in altered cellular responses, which are important considerations for its potential therapeutic use.
Dosage Effects in Animal Models
The effects of 4,6-dimethyl-1H-indole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage-dependent effects of 4,6-dimethyl-1H-indole-2-carbaldehyde is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4,6-Dimethyl-1H-indole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity
Transport and Distribution
The transport and distribution of 4,6-dimethyl-1H-indole-2-carbaldehyde within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity. Understanding the transport mechanisms of 4,6-dimethyl-1H-indole-2-carbaldehyde is important for optimizing its use in biomedical applications.
Subcellular Localization
4,6-Dimethyl-1H-indole-2-carbaldehyde’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biological activity
Eigenschaften
IUPAC Name |
4,6-dimethyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKIBCLJUKNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1492812.png)

![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)









